molecular formula C37H43N3O6 B13838524 5-Ethyl-demethyl Lercanidipine

5-Ethyl-demethyl Lercanidipine

Cat. No.: B13838524
M. Wt: 625.8 g/mol
InChI Key: VZVDBGIHPOICHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-demethyl Lercanidipine involves the reaction of an acid halide of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as liquid chromatography are employed to separate and purify the compound from its impurities .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Ethyl-demethyl Lercanidipine has a wide range of applications in scientific research:

Properties

Molecular Formula

C37H43N3O6

Molecular Weight

625.8 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C37H43N3O6/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3

InChI Key

VZVDBGIHPOICHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

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